molecular formula C7H4N2O2 B12957479 3-Ethynyl-4-nitropyridine

3-Ethynyl-4-nitropyridine

Cat. No.: B12957479
M. Wt: 148.12 g/mol
InChI Key: HHAPVMGMALGION-UHFFFAOYSA-N
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Description

3-Ethynyl-4-nitropyridine is a heterocyclic compound that features both an ethynyl group and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The ethynyl group can be introduced through a subsequent reaction with an appropriate ethynylating agent under suitable conditions.

Industrial Production Methods

Industrial production of 3-Ethynyl-4-nitropyridine may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-4-nitropyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The ethynyl group can participate in hydrogenation reactions to form alkenes or alkanes.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with palladium catalysts for hydrogenation, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-ethynyl-4-aminopyridine, while hydrogenation of the ethynyl group can produce 3-ethyl-4-nitropyridine .

Scientific Research Applications

3-Ethynyl-4-nitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Ethynyl-4-nitropyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ethynyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of biological pathways and influence the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethynylpyridine
  • 4-Ethynylpyridine
  • 3-Ethynylthiophene
  • 2-Ethynylpyrimidine

Uniqueness

3-Ethynyl-4-nitropyridine is unique due to the presence of both an ethynyl and a nitro group on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

IUPAC Name

3-ethynyl-4-nitropyridine

InChI

InChI=1S/C7H4N2O2/c1-2-6-5-8-4-3-7(6)9(10)11/h1,3-5H

InChI Key

HHAPVMGMALGION-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CN=C1)[N+](=O)[O-]

Origin of Product

United States

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